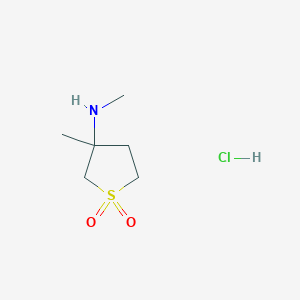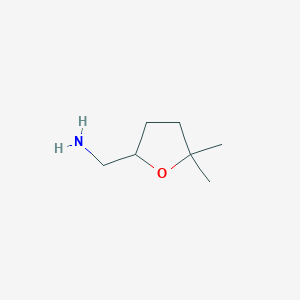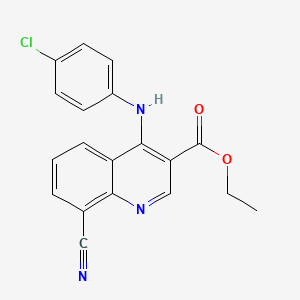![molecular formula C17H18N4O3S B2720938 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid CAS No. 852437-13-9](/img/structure/B2720938.png)
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid” belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine core, which is a bicyclic system with a nitrogen atom at positions 1, 2, and 4 of the first ring, and a nitrogen atom at position 3 of the second ring. This core is substituted at position 3 by a phenyl ring bearing an ethoxy group at position 4, and at position 6 by a thioether linked to a butanoic acid .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-rich triazole ring, the electrophilic carbonyl group of the butanoic acid, and the relatively nucleophilic sulfur atom of the thioether .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the butanoic acid could confer some degree of water solubility, while the ethoxy group could increase its lipophilicity .Applications De Recherche Scientifique
Synthesis of Heterocycles : This compound is involved in the synthesis of different heterocycles, which are crucial in medicinal chemistry for developing therapeutic agents. For instance, Deeb et al. (2005) explored the synthesis of triazolo[4,3-b]pyridazine derivatives through various chemical reactions (Deeb, Hassaneen, & Kotb, 2005).
Antimicrobial Properties : Compounds derived from triazolo[4,3-b]pyridazines have been studied for their antimicrobial properties. El‐Kazak and Ibrahim (2013) synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines with potential antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Antibacterial Activity : Al-Kamali et al. (2014) focused on the synthesis of novel thieno[2,3-c]pyridazines, starting from compounds similar to 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid, to evaluate their antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Anticancer Activity : The synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, related to the mentioned compound, has been explored by Procopiou et al. (2018) for potential applications in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Structural Analysis : Dong and Wang (2005) synthesized and analyzed the crystal structure of a compound closely related to 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid, highlighting the importance of structural studies in understanding the properties of such compounds (Dong & Wang, 2005).
Insecticidal Properties : Fadda et al. (2017) reported the synthesis of heterocycles incorporating a thiadiazole moiety for use as insecticidal agents against the cotton leafworm, indicating the potential application of related compounds in agriculture (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Pharmacological Activities : The synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, related to the mentioned compound, have been studied by Suresh, Lavanya, and Rao (2016) for antibacterial and antifungal activity (Suresh, Lavanya, & Rao, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-13(17(22)23)25-15-10-9-14-18-19-16(21(14)20-15)11-5-7-12(8-6-11)24-4-2/h5-10,13H,3-4H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMKKUSVAIYKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)

![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)
![N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2720871.png)

![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2720873.png)


![[(Diphenylphosphoroso)imino]diphenylphosphinous acid](/img/structure/B2720876.png)
![(2,5-dimethylfuran-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2720877.png)
![3-oxo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2720878.png)